

Comparative Metabolomics of Cells Treated with Chelidonine: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of **Chelidonine** on various cell types, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological processes to facilitate a deeper understanding of **Chelidonine**'s mechanism of action.

Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Its therapeutic potential is largely attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] Understanding the metabolic perturbations induced by **Chelidonine** is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide compares the metabolic alterations in different biological systems upon treatment with **Chelidonine** and its source plant extract.

Comparative Analysis of Metabolic Changes

Chelidonine and its parent plant extract induce significant metabolic shifts in biological systems. These changes are central to their therapeutic effects, particularly in the context of cancer and inflammatory diseases. The following table summarizes the key metabolic changes observed in different experimental models.



Metabolic Pathway	Key Metabolites	Observed Change	Biological Context	Reference
Purine Metabolism	ADP, Xanthosine, Hypoxanthine, Inosine	Altered Levels	Energy metabolism and inflammation in allergic asthma rat models treated with Chelidonium majus extract.	[3]
Arachidonic Acid Metabolism	Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α)	Altered Levels	Inflammation modulation in allergic asthma rat models treated with Chelidonium majus extract.	[3]
Glycerophospholi pid Metabolism	Phosphatidylseri ne, LysoPC (10:0)	Altered Levels	Disruption of membrane composition and signaling in allergic asthma rat models treated with Chelidonium majus extract.	
Arginine and Proline Metabolism	Creatine	Altered Levels	Energy homeostasis in allergic asthma rat models treated with Chelidonium majus extract.	_



Chelidonine Metabolism	M1 & M2 (catechol derivatives), M3 (dicatechol compound), M4- M8 (GSH conjugates)	Increased Formation	Bioactivation of Chelidonine by cytochrome P450 enzymes (CYP3A4, 1A2, 2C19, 2D6) in human liver microsomes and rats.
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In addition to broad metabolic reprogramming, **Chelidonine** is a potent inducer of apoptosis in cancer cells. Studies on human pancreatic cancer cell lines, BxPC-3 and MIA PaCa-2, have demonstrated that **Chelidonine** inhibits cell proliferation in a dose- and time-dependent manner. Treatment with 1 μ M **Chelidonine** for 24 hours significantly induced apoptosis in both cell lines. This effect is mediated through the upregulation of the GADD45a-p53 signaling pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic and cellular effects of **Chelidonine**.

Metabolomics Analysis of Rat Serum

This protocol is based on the study investigating the effects of Chelidonium majus extract on allergic asthma in rats.

- Animal Model: Ovalbumin (OVA)-sensitized Sprague-Dawley rats.
- Treatment: Administration of Chelidonium majus extract.
- Sample Collection: Blood samples were collected, and serum was separated.
- Metabolite Extraction: Serum samples were mixed with a methanol-acetonitrile solution to precipitate proteins. The supernatant was collected after centrifugation.



- Metabolomic Analysis: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) was used to analyze the metabolic profiles.
- Data Analysis: Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) were employed to identify differential metabolites between the control and treatment groups.

Apoptosis Assay in Pancreatic Cancer Cells

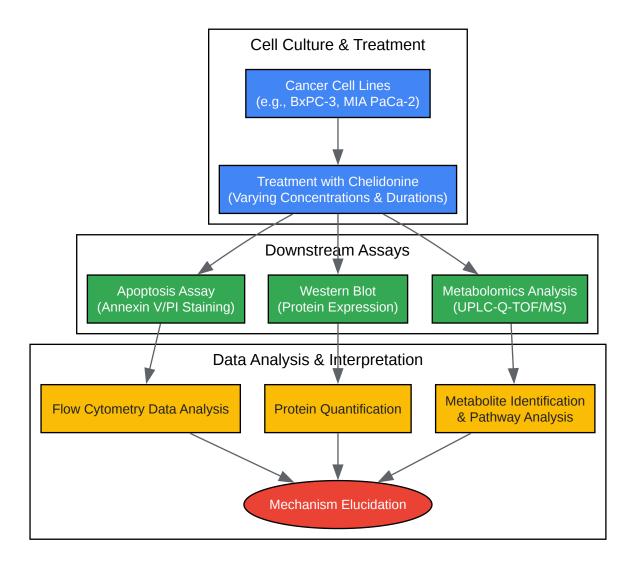
This protocol is derived from studies on the pro-apoptotic effects of **Chelidonine** on BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.

- Cell Lines: BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.
- Treatment: Cells were treated with varying concentrations of Chelidonine (e.g., 0, 0.1, 0.5, 1, 2, and 5 μM) for different time points (e.g., 24, 48, and 72 hours).
- Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells were harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry.
- Western Blot Analysis: To investigate the underlying signaling pathways, protein lysates from
 treated cells were subjected to SDS-PAGE and transferred to a PVDF membrane. The
 membrane was probed with primary antibodies against key proteins (e.g., p53, GADD45A,
 p21, and cleaved caspase-3) and a loading control (e.g., β-actin), followed by incubation with
 secondary antibodies. The protein bands were visualized using an enhanced
 chemiluminescence detection system.

Signaling Pathways and Mechanisms

The biological effects of **Chelidonine** are underpinned by its interaction with various cellular signaling pathways. The diagrams below illustrate a typical experimental workflow for studying these effects and a key signaling pathway modulated by **Chelidonine**.

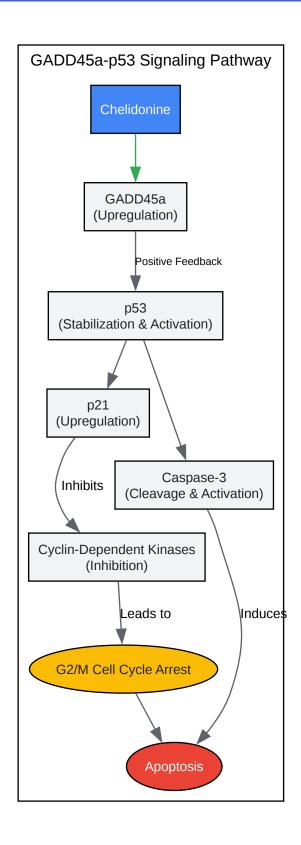




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Caption: Experimental workflow for investigating the cellular effects of **Chelidonine**.





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